

Application Note & Protocol: Quantification of Dehydro Amlodipine Oxalate in Tablets

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Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

Cat. No.: *B564258*

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Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.^{[1][2][3]} Dehydro Amlodipine is a known impurity and a primary degradation product of Amlodipine, which can form under various stress conditions such as exposure to acidic, alkaline, oxidative, and photolytic environments.^[4] The presence of impurities in a drug product can impact its safety and efficacy. Therefore, a robust analytical method for the quantification of **Dehydro Amlodipine Oxalate** in tablet formulations is crucial for quality control and stability studies.

This document provides a detailed protocol for the quantification of **Dehydro Amlodipine Oxalate** in tablets using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the reliable determination of this impurity.

Dehydro Amlodipine Oxalate is a salt of Dehydro Amlodipine, an oxidized form of Amlodipine where the dihydropyridine ring has been converted to a pyridine ring.^[4] Its presence in Amlodipine tablets above acceptable limits can be an indicator of product degradation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantification of **Dehydro Amlodipine Oxalate**. This technique offers high resolution and sensitivity, making it suitable for separating and quantifying impurities in pharmaceutical dosage forms.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of **Dehydro Amlodipine Oxalate**. These parameters are based on established methods for Amlodipine and its related substances and may require optimization for specific tablet formulations.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Condition
Column	C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size [2] [3]
Mobile Phase	Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) in a ratio of 15:35:50 (v/v/v) [1] [2] [5] [6]
Flow Rate	1.0 mL/min [1] [2] [5] [6]
Injection Volume	20 µL
Column Temperature	30°C [1]
Detector	UV-Visible Spectrophotometer
Detection Wavelength	237 nm [1] [5] [6]
Run Time	Approximately 15 minutes

Rationale for Parameter Selection

- C18 Column: Provides excellent separation for moderately polar to nonpolar compounds like Amlodipine and its impurities.

- Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer at a controlled pH ensures good peak shape and resolution. Adjusting the pH to 3.0 helps to suppress the ionization of acidic and basic analytes, leading to better retention and symmetrical peaks.[\[2\]](#)
- Detection Wavelength: 237 nm is a common wavelength used for the detection of Amlodipine and its related compounds, offering good sensitivity.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol

This section outlines the step-by-step procedure for the preparation of solutions and the analysis of tablet samples.

Materials and Reagents

- **Dehydro Amlodipine Oxalate** Reference Standard
- Amlodipine Besylate Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)
- Amlodipine Tablets (Sample)
- 0.45 μ m Syringe Filters

Preparation of Solutions

3.2.1. Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate, pH 3.0)

- Weigh 6.8 g of Potassium Dihydrogen Orthophosphate and dissolve it in 1000 mL of HPLC grade water.

- Adjust the pH of the solution to 3.0 ± 0.05 with Orthophosphoric Acid.
- Filter the buffer solution through a $0.45 \mu\text{m}$ membrane filter and degas before use.

3.2.2. Mobile Phase Preparation

- Mix Acetonitrile, Methanol, and the prepared Buffer in the ratio of 15:35:50 (v/v/v).
- Degas the mobile phase using sonication or vacuum filtration.

3.2.3. Standard Stock Solution Preparation (**Dehydro Amlodipine Oxalate**)

- Accurately weigh about 10 mg of **Dehydro Amlodipine Oxalate** Reference Standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 $\mu\text{g/mL}$.
- This is the Standard Stock Solution.

3.2.4. Working Standard Solution Preparation

- From the Standard Stock Solution, prepare a series of dilutions with the mobile phase to cover the expected concentration range of the impurity in the sample. A typical range would be 0.1 $\mu\text{g/mL}$ to 5 $\mu\text{g/mL}$.

Sample Preparation

- Weigh and finely powder not fewer than 20 Amlodipine tablets.
- Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Amlodipine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient and the impurity.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.[\[1\]](#)
This is the Sample Solution.

Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the Working Standard Solutions and the Sample Solution.
- Record the chromatograms and measure the peak areas.

Data Analysis and Calculations

The concentration of **Dehydro Amlodipine Oxalate** in the tablet sample is calculated using the external standard method.

Calculation:

Where:

- Area_Sample: Peak area of **Dehydro Amlodipine Oxalate** in the Sample Solution.
- Area_Standard: Peak area of **Dehydro Amlodipine Oxalate** in the Working Standard Solution.
- Conc_Standard: Concentration of **Dehydro Amlodipine Oxalate** in the Working Standard Solution ($\mu\text{g/mL}$).
- Conc_Sample: Nominal concentration of Amlodipine in the Sample Solution ($\mu\text{g/mL}$).

Method Validation

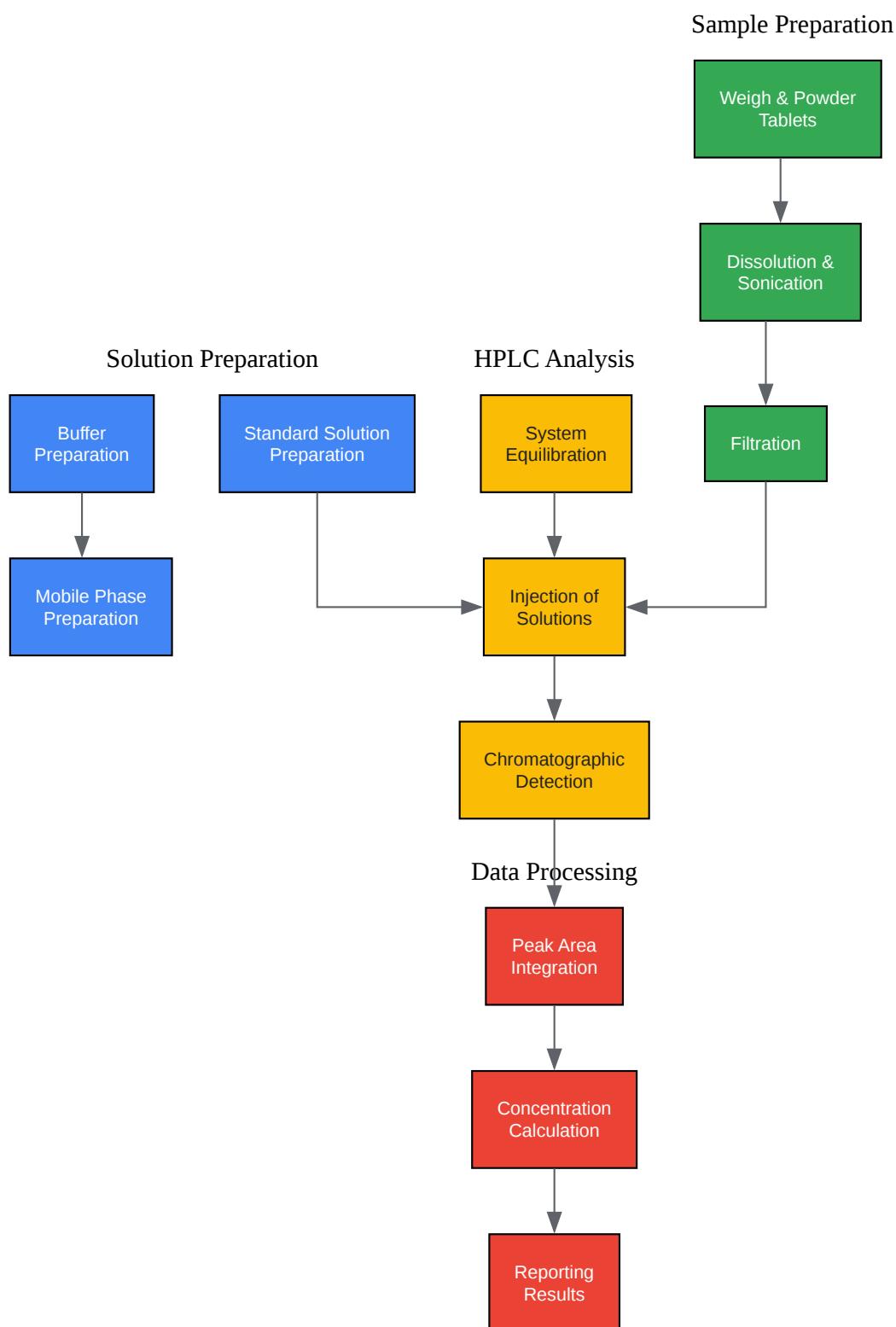
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Validation Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.	The peak for Dehydro Amlodipine Oxalate should be well-resolved from the Amlodipine peak and any other impurities. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [1] [5]	A linear relationship between concentration and peak area should be established. The correlation coefficient (r^2) should be ≥ 0.999 . [1]
Accuracy	The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. [1] [5]	The mean recovery should be within 98.0% to 102.0%.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). [1] [5]	The relative standard deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined based on the signal-to-noise ratio (e.g., 3:1).

Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically determined based on the signal-to-noise ratio (e.g., 10:1).
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	The method should show no significant changes in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Dehydro Amlodipine Oxalate** in tablets.

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Caption: Workflow for HPLC analysis of **Dehydro Amlodipine Oxalate**.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of **Dehydro Amlodipine Oxalate** in Amlodipine tablets. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, which are essential for maintaining the quality and safety of the pharmaceutical product. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Dehydro Amlodipine Oxalate in Tablets]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564258#protocol-for-quantifying-dehydro-amlodipine-oxalate-in-tablets>

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